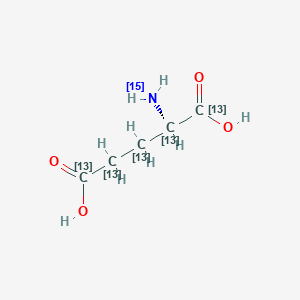
(2R)-2-(15N)azanyl(1,2,3,4,5-13C5)pentanedioic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-2-(15N)azanyl(1,2,3,4,5-13C5)pentanedioic acid: is a compound of interest in various scientific fields due to its unique isotopic labeling. This compound is a derivative of pentanedioic acid, where specific carbon and nitrogen atoms are isotopically labeled with carbon-13 and nitrogen-15, respectively. This isotopic labeling makes it a valuable tool in research, particularly in studies involving metabolic pathways and molecular interactions.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-(15N)azanyl(1,2,3,4,5-13C5)pentanedioic acid typically involves the incorporation of isotopically labeled precursors. One common method is the use of labeled amino acids, which are then converted into the desired compound through a series of chemical reactions. The reaction conditions often involve the use of specific catalysts and solvents to ensure the incorporation of the isotopes at the correct positions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated systems to ensure precision and efficiency. The process would typically include the purification of the final product to remove any unlabeled impurities, ensuring a high degree of isotopic purity.
化学反应分析
Types of Reactions: (2R)-2-(15N)azanyl(1,2,3,4,5-13C5)pentanedioic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an ether solvent.
Substitution: Halogens in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
Chemistry: In chemistry, (2R)-2-(15N)azanyl(1,2,3,4,5-13C5)pentanedioic acid is used as a tracer in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.
Biology: In biological research, this compound is used to trace metabolic pathways, helping scientists understand how organisms process different substances.
Medicine: In medicine, it can be used in diagnostic imaging techniques to study metabolic disorders and other diseases.
Industry: In industrial applications, it is used in the development of new materials and processes, particularly those involving isotopic labeling.
作用机制
The mechanism of action of (2R)-2-(15N)azanyl(1,2,3,4,5-13C5)pentanedioic acid involves its incorporation into metabolic pathways where it can be tracked using isotopic labeling techniques. The molecular targets and pathways involved depend on the specific application, but generally, it interacts with enzymes and other proteins involved in metabolic processes.
相似化合物的比较
(2R)-2-azanyl(1,2,3,4,5-13C5)pentanedioic acid: Similar structure but without the nitrogen-15 labeling.
(2R)-2-(15N)azanyl(1,2,3,4,5-12C5)pentanedioic acid: Similar structure but with carbon-12 instead of carbon-13 labeling.
Uniqueness: The uniqueness of (2R)-2-(15N)azanyl(1,2,3,4,5-13C5)pentanedioic acid lies in its dual isotopic labeling, which provides more detailed information in research applications compared to compounds with only one type of isotopic label.
属性
分子式 |
C5H9NO4 |
|---|---|
分子量 |
153.09 g/mol |
IUPAC 名称 |
(2R)-2-(15N)azanyl(1,2,3,4,5-13C5)pentanedioic acid |
InChI |
InChI=1S/C5H9NO4/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/t3-/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1 |
InChI 键 |
WHUUTDBJXJRKMK-IGIFWJAOSA-N |
手性 SMILES |
[13CH2]([13CH2][13C](=O)O)[13C@H]([13C](=O)O)[15NH2] |
规范 SMILES |
C(CC(=O)O)C(C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


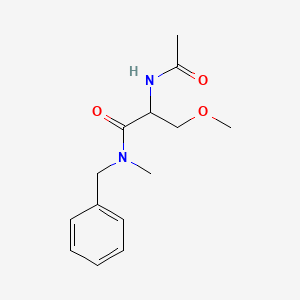
![Benzyl 4,4-diethoxy-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoate](/img/structure/B13857073.png)
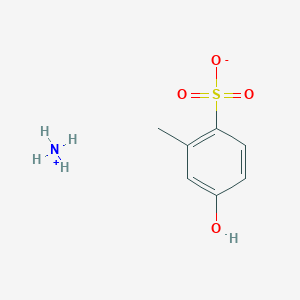
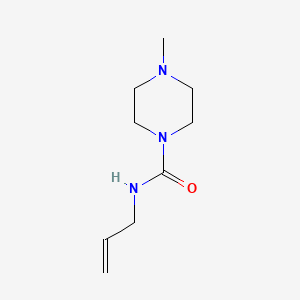
![2-(4-Carboxyphenyl)benzo[d]oxazole-5-carboxylic acid](/img/structure/B13857090.png)
![(1S,3aR,3bS,5aS,9aR,9bR,11aS)-N-[2,5-bis(trifluoromethyl)phenyl]-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide](/img/structure/B13857098.png)
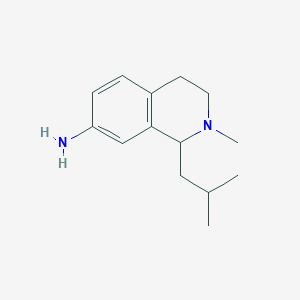

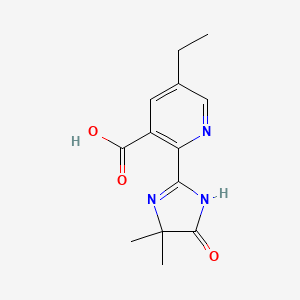
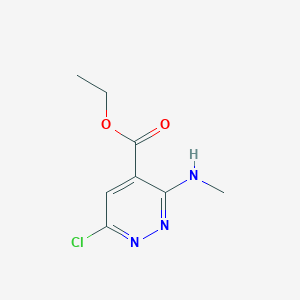
![4-[(4-Chlorophenyl)methyl]-3-methyl-5-pyrrolidin-2-yl-1,2,4-triazole](/img/structure/B13857129.png)
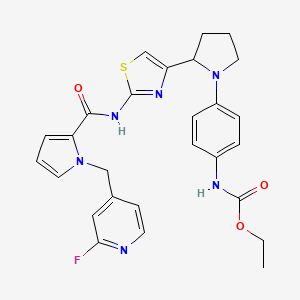
![(3R)-N-[2-(4-methoxyphenyl)ethyl]-1-naphthalen-2-ylsulfonylpiperidine-3-carboxamide](/img/structure/B13857142.png)

